1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
Description
Chemical Structure and Properties The compound 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl groups attached to substituted phenyl rings. The 3-fluoro-4-methoxyphenyl moiety introduces electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, while the 4-methoxyphenyl group provides additional electron-donating effects. This combination creates a unique electronic profile, influencing solubility, reactivity, and biological interactions. The molecular formula is C₁₉H₂₁FNO₆S₂, with a molecular weight of 474.50 g/mol.
Sulfonylation: Reaction of piperidine with 3-fluoro-4-methoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .
Purification: Column chromatography or recrystallization, followed by characterization via NMR (¹H, ¹³C) and LCMS to confirm structure and purity .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO6S2/c1-26-14-3-5-15(6-4-14)28(22,23)16-9-11-21(12-10-16)29(24,25)17-7-8-19(27-2)18(20)13-17/h3-8,13,16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAHCWALWVLMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with two sulfonyl groups and methoxy phenyl moieties. The molecular formula is with a molecular weight of approximately 383.4 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and potentially its bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that piperidine derivatives often exhibit significant antibacterial properties. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. A study reported that piperidine derivatives demonstrated effective antibacterial action with IC50 values ranging from 1.13 µM to 6.28 µM against urease inhibitors, which are crucial for treating infections caused by Helicobacter pylori and other pathogens .
Enzyme Inhibition
The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in the treatment of Alzheimer's disease and peptic ulcers, respectively. In vitro studies have shown that similar compounds can significantly inhibit AChE activity, indicating potential neuroprotective effects .
Anticancer Properties
Piperidine derivatives have been explored for their anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting that the target compound may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways .
Case Study 1: Antibacterial Efficacy
A recent study synthesized several piperidine derivatives, including those structurally related to the target compound. The derivatives were tested against multiple bacterial strains, showing promising results in inhibiting bacterial growth. The most potent derivative had an IC50 value significantly lower than traditional antibiotics, suggesting a potential for development as a new antibacterial agent .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of piperidine derivatives in models of neurodegeneration. The study found that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, possibly through AChE inhibition and modulation of neuroinflammatory pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE and urease, the compound can effectively reduce their activity.
- Interaction with Receptors : Similar compounds have shown affinity for dopamine receptors, suggesting that this compound may also interact with neurotransmitter systems, potentially influencing mood and cognitive functions .
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism for its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related piperidine and non-piperidine derivatives, emphasizing substituent effects and biological relevance:
Key Comparative Analysis
Core Structure Differences: Piperidine vs. Sulfonyl Group Positioning: The 3-fluoro-4-methoxyphenyl group in the target compound provides a distinct electronic environment compared to the 2-chloro () or 3-bromo () analogues, influencing receptor-binding affinity and solubility.
Substituent Effects :
- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity enhances sulfonyl group polarity, improving water solubility and bioavailability compared to bulkier halogens like bromine .
- Methoxy Groups : The 4-methoxyphenyl substituent in the target compound and Sch225336 () enhances lipophilicity, aiding blood-brain barrier penetration for CNS-targeted applications.
Biological Relevance: Diagnostic Potential: [¹⁸F]DASA-23 () demonstrates the utility of fluorinated sulfonyl-piperazines in PET imaging, suggesting the target compound could be adapted for similar diagnostic roles. Receptor Targeting: Sch225336’s CB2 selectivity () highlights the role of bis-sulfonyl motifs in receptor binding, a feature shared with the target compound.
Research Findings
- Synthetic Challenges : Microwave-assisted synthesis () reduces reaction times for sulfonylated piperidines (e.g., 7a: 85% yield in 15 minutes vs. 24 hours conventionally), suggesting efficiency improvements for the target compound .
Q & A
Q. What are the critical considerations for optimizing the synthesis of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine?
- Methodological Answer : Synthesis optimization hinges on reaction conditions (e.g., solvent polarity, temperature control) and sequential sulfonylation steps. For instance, sulfonyl chloride intermediates must react selectively with the piperidine ring to avoid cross-reactivity. Reaction progress should be monitored via HPLC to track intermediate purity (>95%) and NMR to confirm regioselectivity (e.g., distinguishing 3-fluoro-4-methoxy vs. 4-methoxy substituents) . Yield improvements (from ~40% to >70%) are achievable by using anhydrous DMF as a solvent and maintaining temperatures below 50°C to prevent sulfonate decomposition .
Q. How can researchers characterize the stereoelectronic effects of the dual sulfonyl groups in this compound?
- Methodological Answer : X-ray crystallography (as in ) and computational DFT calculations are critical. Crystallographic data reveal dihedral angles between aromatic rings (e.g., ~47° in similar piperidine sulfonates), influencing conformational flexibility . Electrostatic potential maps generated via Gaussian software can highlight electron-deficient regions near sulfonyl groups, which may drive interactions with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., replacing 3-fluoro with chloro or altering methoxy positions) and correlate changes with bioassay data. For example:
- Antiviral vs. Anticancer Activity : Replace the 4-methoxyphenyl group with a 4-methyltriazole (as in ) to test inhibitory effects on viral proteases vs. cancer cell lines (e.g., IC50 comparisons in MCF-7 or HepG2 cells) .
- Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity to kinases (e.g., EGFR) or proteases, comparing results across substituent variants .
Q. What experimental strategies address conflicting data on the compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability)?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxylate) via post-synthetic modifications to improve aqueous solubility while retaining sulfonyl-mediated target binding .
- Prodrug Design : Convert sulfonyl groups to esters or amides to enhance membrane permeability, followed by in vivo enzymatic cleavage studies using liver microsomes .
- In Silico Modeling : Use tools like SwissADME to predict logP and P-glycoprotein substrate risks, guiding structural tweaks .
Research Gaps and Future Directions
- Mechanistic Ambiguities : The compound’s exact interaction with serotonin reuptake transporters (as suggested by piperidine derivatives in ) remains unverified. Proposed studies: Radioligand binding assays with 5-HTT transfected cells .
- Toxicity Profiling : No data on off-target effects (e.g., hERG channel inhibition). Use patch-clamp electrophysiology to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
